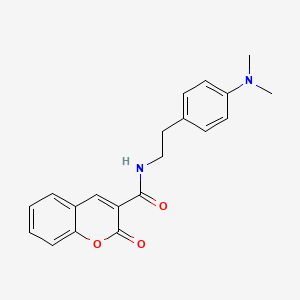

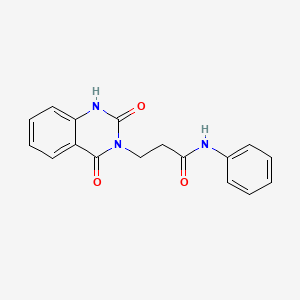

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

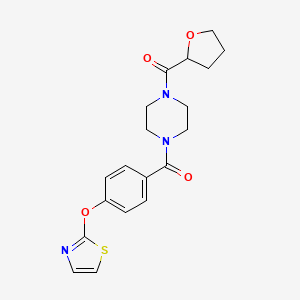

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The “N-(4-(dimethylamino)phenethyl)” part suggests the presence of a dimethylamino group attached to a phenethyl group, which is then attached to the chromene structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromene structure consists of a fused six-membered benzene ring and a five-membered pyran ring . The dimethylamino group would add additional complexity to the structure .Chemical Reactions Analysis

The compound, due to its structure, might be involved in a variety of chemical reactions. For instance, compounds with a dimethylamino group, such as 4-Dimethylaminopyridine, are known to act as nucleophilic catalysts for a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-[4-(Dimethylamino)phenyl]ethanol is a solid with a melting point of 54-58 °C .Scientific Research Applications

Chemical Properties and Structure

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives showcase a variety of structural and chemical properties that make them intriguing for scientific research. Studies have detailed the crystalline structures of similar compounds, highlighting their potential in crystallography and material science. For example, the investigation into 4-Oxo-N-phenyl-4H-chromene-2-carboxamide demonstrates the compounds' ability to form distinct polymorphs based on their crystalline space groups, which can impact their physical properties and potential applications in materials science (Reis et al., 2013).

Fluorescent Probing

This class of compounds has also been evaluated for its utility in fluorescent probing, particularly in the detection of metal ions. A study on novel coumarin-based fluorescent probes exemplifies this application, where derivatives of this compound have been proposed for the selective detection of Cu(II) ions in aqueous solutions. The fluorescence intensity of these compounds significantly increases in the presence of Cu(II), making them valuable tools in environmental monitoring and analytical chemistry (Bekhradnia et al., 2016).

Green Chemistry and Synthesis

The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, including compounds similar to this compound, has been explored through eco-friendly methods. Proença and Costa (2008) have developed a simple, environmentally friendly approach for synthesizing these compounds, highlighting the importance of green chemistry in producing pharmacologically relevant molecules with high yield and atom economy (Proença & Costa, 2008).

Biological Activities

Research into the biological activities of this compound derivatives has revealed a range of potential pharmacological applications. For instance, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to this compound, have shown significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to have various effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures may increase the rate of degradation of the compound, reducing its stability .

Safety and Hazards

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22(2)16-9-7-14(8-10-16)11-12-21-19(23)17-13-15-5-3-4-6-18(15)25-20(17)24/h3-10,13H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFUKPETNALOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)